(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid
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Overview
Description
“®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” is a chiral compound with the following structural formula:
(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid
- It contains a chlorophenyl group, a methylamino group, and an acetic acid moiety.
- The stereochemistry is specified as ®, indicating the absolute configuration of the chiral center.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Arylation of Glycine Derivatives:
- Start with a glycine derivative (e.g., N-protected glycine).
- React it with 2-chlorobenzaldehyde to form the corresponding imine.
- Reduce the imine using a suitable reducing agent (e.g., sodium borohydride) to obtain the target compound.
-
Enantioselective Synthesis:
- Employ chiral auxiliaries or catalysts to achieve enantioselective synthesis.
- For example, use chiral ligands in a copper-catalyzed asymmetric Mannich reaction between 2-chlorobenzaldehyde, methylamine, and glycine.
Industrial Production
The industrial production of “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary based on proprietary processes.
Chemical Reactions Analysis
Reactions
Oxidation: The compound can undergo oxidation reactions, converting the methylamino group to an oxo group.
Reduction: Reduction of the carbonyl group in the acetic acid moiety can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Major Products
- Oxidation: The oxo derivative of the compound.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for drug development (e.g., antiviral, antibacterial agents).
Industry: Applied in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to physiological effects.
Comparison with Similar Compounds
- Similar Compounds: Other chiral amino acids, such as phenylalanine, tyrosine, and tryptophan.
- Uniqueness: The combination of the chlorophenyl group, methylamino group, and acetic acid moiety distinguishes it from other amino acids.
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Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
HZZFRGVOIXDTSE-MRVPVSSYSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
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